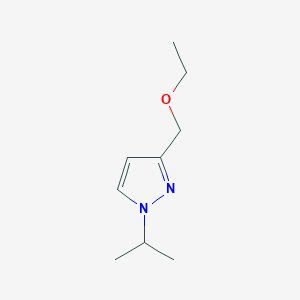

3-(ethoxymethyl)-1-isopropyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(ethoxymethyl)-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-4-12-7-9-5-6-11(10-9)8(2)3/h5-6,8H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBSSQNXPQZNCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NN(C=C1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxymethyl 1 Isopropyl 1h Pyrazole and Analogues

Classical Pyrazole (B372694) Ring Formation Strategies

Traditional methods for constructing the pyrazole core have been refined over more than a century and remain fundamental in organic synthesis. These approaches typically involve the formation of the heterocyclic ring from acyclic precursors.

Cyclocondensation Reactions (e.g., Hydrazine (B178648) with 1,3-Dicarbonyl Compounds)

The most classic and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.orgmdpi.commdpi.com This reaction serves as a direct and versatile route to polysubstituted pyrazoles. mdpi.comnih.gov

In the context of synthesizing 3-(ethoxymethyl)-1-isopropyl-1H-pyrazole, this strategy would involve the reaction of isopropylhydrazine with a suitable 1,3-dielectrophilic precursor. The key starting material would be a 1,3-dicarbonyl compound bearing an ethoxymethyl group, such as 1-ethoxy-4,4-dimethoxybutan-2-one or a related β-ketoester. The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

A significant challenge in this method can be controlling the regioselectivity when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. mdpi.com The reaction can potentially yield two different regioisomers. However, reaction conditions, such as the solvent and pH, can be optimized to favor the formation of the desired isomer. For instance, performing the cyclocondensation in aprotic dipolar solvents has been shown to yield better results than in traditional polar protic solvents like ethanol (B145695). mdpi.comnih.gov

| Reactant 1 | Reactant 2 | Key Intermediate | Advantages | Challenges |

|---|---|---|---|---|

| Substituted Hydrazine (e.g., Isopropylhydrazine) | 1,3-Dicarbonyl Compound (or equivalent) | Hydrazone | High availability of starting materials, straightforward procedure. mdpi.com | Potential for regioisomeric mixtures with unsymmetrical reactants. mdpi.com |

1,3-Dipolar Cycloaddition Approaches

Another fundamental strategy for pyrazole synthesis is the [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound, and a dipolarophile, typically an alkyne or alkene. nih.gov This method provides a powerful tool for constructing the five-membered ring with controlled regiochemistry. acs.org

To synthesize this compound using this approach, one could envision the reaction of a diazo compound with an appropriately substituted alkyne. For example, the reaction of 2-diazopropane (B1615991) with ethoxy(prop-1-yn-1-yl) ether would theoretically yield the target molecule. Alternatively, diazomethane (B1218177) could be reacted with an alkyne bearing both the isopropyl and ethoxymethyl groups. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. acs.org

While effective, this method's utility can be limited by the need to handle diazo compounds, which are often toxic and potentially explosive. acs.org Modern protocols have been developed to generate diazo compounds in situ from more stable precursors like tosylhydrazones, mitigating some of the safety concerns and making the procedure more practical for laboratory use. acs.orgrsc.org

| 1,3-Dipole | Dipolarophile | Reaction Type | Advantages | Challenges |

|---|---|---|---|---|

| Diazo Compound (e.g., 2-diazopropane) | Alkyne (e.g., Ethoxymethyl-substituted alkyne) | [3+2] Cycloaddition | High regioselectivity, direct ring formation. rsc.org | Handling of potentially hazardous diazo compounds. acs.org |

Advanced and Green Synthesis Protocols

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green" protocols aim to reduce reaction times, minimize solvent use, and lower energy consumption compared to traditional techniques. dergipark.org.tr

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a highly effective non-traditional energy source for accelerating organic reactions. rsc.org In pyrazole synthesis, microwave-assisted methods can dramatically reduce reaction times from hours to minutes while often improving product yields. dergipark.org.trresearchgate.net The high efficiency is attributed to the direct and rapid heating of the reaction mixture, which can lead to higher thermal stability and better selectivity. benthamdirect.com

This technique is applicable to both cyclocondensation and cycloaddition reactions. For instance, the Knorr synthesis of pyrazoles can be performed under solvent-free conditions or in minimal solvent with microwave heating, making the process more environmentally friendly. rsc.orgresearchgate.net Studies have shown that microwave irradiation is a widely employed technique for synthesizing pyrazole derivatives, offering significant advantages over conventional heating methods. rsc.orgrsc.org

Ultrasound-Assisted Syntheses

Ultrasound-assisted synthesis is another green chemistry technique that utilizes acoustic cavitation to enhance chemical reactivity. benthamdirect.com The collapse of cavitation bubbles generates localized high temperatures and pressures, which can accelerate reaction rates and improve yields. arabjchem.org This method is particularly useful for processes that require milder conditions than microwave heating. rsc.org

The synthesis of pyrazole derivatives, including pyrano[2,3-c]pyrazoles and 1,5-disubstituted pyrazoles, has been successfully achieved using ultrasonic irradiation. nih.govasianpubs.org These methods often proceed faster and with higher yields compared to conventional stirring at the same temperature. asianpubs.org Ultrasound serves as a valuable alternative to microwave synthesis, contributing to the development of sustainable chemical processes. rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. nih.govmdpi.com This approach is highly valued in green chemistry for its atom economy, efficiency, and reduction of waste from intermediate purification steps. acs.org

The synthesis of complex pyrazole derivatives is well-suited for MCR strategies. mdpi.com For example, a four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303) can efficiently produce highly substituted pyrano[2,3-c]pyrazole systems. nih.gov By carefully selecting the starting materials, this strategy could be adapted to construct analogues of this compound. The modular nature of MCRs allows for the rapid generation of diverse molecular libraries from readily available precursors. beilstein-journals.orgnih.gov

| Method | Energy Source | Key Advantages | Applicability |

|---|---|---|---|

| Microwave-Assisted | Microwave Irradiation | Rapid reaction times, high yields, reduced solvent use. dergipark.org.trbenthamdirect.com | Cyclocondensation, Cycloaddition |

| Ultrasound-Assisted | Acoustic Cavitation | Enhanced reaction rates, milder conditions, improved yields. rsc.orgasianpubs.org | Cyclocondensation, MCRs |

| Multicomponent Reactions (MCRs) | Conventional or Green (MW/US) | High atom economy, one-pot synthesis, molecular diversity. mdpi.comacs.org | Complex pyrazole analogues |

Catalytic Synthesis Routes (e.g., Palladium-catalyzed, Copper-promoted)

Catalytic methods offer efficient and versatile pathways to construct the pyrazole scaffold. Both palladium and copper catalysts have been instrumental in the development of synthetic routes to substituted pyrazoles.

Palladium-Catalyzed Synthesis:

Palladium catalysts are notably used in multi-component reactions to assemble the pyrazole ring. A four-component coupling reaction involving a terminal alkyne, a hydrazine derivative, carbon monoxide, and an aryl iodide can yield highly substituted pyrazoles. organic-chemistry.orgresearchgate.net While not a direct synthesis of the target molecule, this methodology highlights the capability of palladium catalysis to create complex pyrazole structures in a single step. For instance, the reaction of phenylacetylene, hydrazine derivatives, and aryl iodides in the presence of a palladium catalyst and carbon monoxide results in the formation of 1,3,5-trisubstituted pyrazoles. organic-chemistry.org

Another significant application of palladium catalysis is the N-arylation of pyrazoles. nih.gov Although the target molecule is N-alkylated, this method is crucial for the synthesis of a broad range of pyrazole-containing compounds.

Copper-Promoted Synthesis:

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed processes for pyrazole synthesis. nih.gov Copper catalysts are effective in promoting the condensation of various precursors to form the pyrazole ring. An efficient copper-catalyzed condensation reaction for pyrazole synthesis can be performed under acid-free conditions at room temperature, offering a short reaction time. organic-chemistry.org

Copper-catalyzed cascade reactions have also been developed for the synthesis of 1,3- and 1,3,4-substituted pyrazoles from oxime acetates, amines, and aldehydes. rsc.org This process involves a relay oxidation strategy, demonstrating the versatility of copper catalysis in forming multiple bonds in a single operation. rsc.org Furthermore, copper catalysts are widely used for the N-arylation of pyrazoles, often with bases like KOH, KOt-Bu, or NaH in polar aprotic solvents such as DMSO or DMF. nih.gov

| Catalyst | Reaction Type | Starting Materials | Product Type | Reference |

| Palladium | Four-component coupling | Terminal alkyne, hydrazine, CO, aryl iodide | Substituted pyrazoles | organic-chemistry.orgresearchgate.net |

| Copper | Condensation | 1,3-Diketones, hydrazines | Substituted pyrazoles | organic-chemistry.org |

| Copper | Cascade reaction | Oxime acetates, amines, aldehydes | 1,3- and 1,3,4-substituted pyrazoles | rsc.org |

| Copper | N-arylation | Pyrazole, aryl halide | N-arylpyrazoles | nih.gov |

Regioselective Synthesis of this compound and Related Compounds

The regioselective synthesis of pyrazoles is crucial for controlling the position of substituents on the heterocyclic ring, which in turn dictates the compound's properties. The synthesis of this compound requires precise control to place the ethoxymethyl group at the C3 position and the isopropyl group at the N1 position.

A primary method for achieving regioselectivity is the condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine. The substitution pattern of the resulting pyrazole is determined by the nature of the substituents on both reactants. For the target molecule, a plausible precursor would be 1-ethoxy-4,4-dimethoxybutan-2-one reacting with isopropylhydrazine. The reaction of 1,3-diketones with arylhydrazines can proceed at room temperature to furnish pyrazoles in good yields with high regioselectivity. organic-chemistry.org

Another powerful technique for regioselective pyrazole synthesis is the 1,3-dipolar cycloaddition of a diazo compound or a nitrilimine with an alkyne or an alkene. researchgate.net For example, the reaction of tosylhydrazones with nitroalkenes can selectively produce 3,4-diaryl-1H-pyrazoles. rsc.org The regioselectivity of such transformations can often be predicted and confirmed using computational methods like DFT calculations. rsc.org

Iron-catalyzed routes have also been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols, showcasing the expanding toolbox for controlled pyrazole synthesis. organic-chemistry.org

| Method | Reactants | Product | Key Feature | Reference |

| Condensation | 1,3-Diketone, Substituted hydrazine | Substituted pyrazole | High regioselectivity based on reactants | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Tosylhydrazone, Nitroalkene | 3,4-Diaryl-1H-pyrazole | Controlled formation of substituted pyrazoles | rsc.org |

| Iron-Catalysis | Diarylhydrazone, Vicinal diol | 1,3- and 1,3,5-substituted pyrazoles | Regioselective synthesis | organic-chemistry.org |

Functionalization of the Pyrazole Ring System

Functionalization of a pre-existing pyrazole ring is a versatile strategy for introducing a wide array of chemical moieties, allowing for the synthesis of diverse analogues.

One common method for functionalizing the pyrazole ring is through lithiation followed by quenching with an electrophile. This approach allows for the introduction of various functional groups at specific positions. For instance, 1-methyl-3-(trifluoromethyl)-1H-pyrazole can be lithiated and subsequently reacted to introduce aldehyde, acid, or boron pinacolate groups. enamine.net A similar strategy could be envisioned for a 1-isopropyl-1H-pyrazole core.

Direct ortho-metalation (DoM) is another powerful technique for the regioselective functionalization of the pyrazole ring. This method can be used to introduce functional groups at the C5 position of the pyrazole. enamine.net

Halogenation of the pyrazole ring, for example, bromination using N-bromosuccinimide (NBS), provides a handle for further transformations. enamine.netresearchgate.net The introduced halogen can then be subjected to metal-halogen exchange or cross-coupling reactions to introduce a variety of substituents. For example, a bromine atom can be converted into an aldehyde group, which can then be further modified. researchgate.net The synthesis of a 4-iodo derivative, 3-(ethoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole, has been reported, indicating that direct halogenation of the C4 position is a feasible strategy for introducing a functional group at this position. evitachem.com

The synthesis of boronic acid esters, such as 1-isopropyl-1H-pyrazole-5-boronic acid, pinacol (B44631) ester, from the corresponding pyrazole provides a versatile intermediate for Suzuki cross-coupling reactions, enabling the introduction of aryl or other organic fragments at the C5 position. chemicalbook.com

| Functionalization Method | Reagent(s) | Position of Functionalization | Introduced Functional Group | Reference |

| Lithiation-electrophilic quench | n-Butyllithium, Electrophile | C5 | Aldehyde, Acid, Boronic ester | enamine.net |

| Direct ortho-Metalation (DoM) | Strong base, Electrophile | C5 | Acid, Boronic ester | enamine.net |

| Halogenation | N-Bromosuccinimide (NBS) | C4 | Bromine | enamine.netresearchgate.net |

| Metal-Halogen Exchange | Organolithium reagent | C4 or C5 | Various functional groups | enamine.net |

| Borylation | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C5 | Boronic acid, pinacol ester | chemicalbook.com |

Chemical Transformations and Reactivity of 3 Ethoxymethyl 1 Isopropyl 1h Pyrazole

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. In 1,3-disubstituted pyrazoles, the C4 position is the most electron-rich and sterically accessible site, and thus, electrophilic substitution occurs almost exclusively at this position. The N1-isopropyl and C3-ethoxymethyl groups are generally considered to be electron-donating, further activating the C4 position for electrophilic attack.

Halogenation: Halogenation, such as iodination and bromination, is a common electrophilic substitution reaction for pyrazoles. The compound 3-(ethoxymethyl)-1-isopropyl-1H-pyrazole is expected to readily undergo halogenation at the C4 position. For instance, the synthesis of 3-(ethoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole has been reported, confirming the feasibility of direct iodination at the C4 position. While specific conditions for the bromination of the title compound are not detailed in the available literature, it is anticipated to proceed under mild conditions using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent.

| Reaction | Reagent | Product |

| Iodination | N-Iodosuccinimide (NIS) or I2/HIO3 | 3-(ethoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole |

| Bromination | N-Bromosuccinimide (NBS) or Br2 | 4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole |

Nitration: Nitration of pyrazoles is typically achieved using a mixture of concentrated nitric acid and sulfuric acid (HNO3/H2SO4), which generates the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.com Given the activating nature of the substituents, this compound is expected to undergo nitration at the C4 position to yield 3-(ethoxymethyl)-1-isopropyl-4-nitro-1H-pyrazole. The reaction conditions would likely need to be controlled to prevent side reactions or over-nitration.

Friedel-Crafts Acylation: Friedel-Crafts acylation of pyrazoles can be challenging due to the basic nature of the ring nitrogens, which can coordinate with the Lewis acid catalyst, thereby deactivating the ring. rsc.orgorganic-chemistry.org However, with appropriate choice of catalyst and reaction conditions, acylation at the C4 position is possible. rsc.orgorganic-chemistry.org For this compound, reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid such as aluminum chloride could potentially yield the corresponding 4-acyl derivative. Milder Lewis acids may be required to avoid complexation issues.

Modifications of the Ethoxymethyl Side Chain

The ethoxymethyl group at the C3 position offers several possibilities for chemical modification.

Ether Cleavage: The ether linkage in the ethoxymethyl group can be cleaved under strong acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgopenstax.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This reaction would likely proceed via an SN2 mechanism, leading to the formation of 3-(hydroxymethyl)-1-isopropyl-1H-pyrazole and the corresponding ethyl halide.

| Reaction | Reagent | Products |

| Ether Cleavage | HBr or HI | 3-(hydroxymethyl)-1-isopropyl-1H-pyrazole + Ethyl bromide/iodide |

Oxidation: The methylene (B1212753) group of the ethoxymethyl side chain is potentially susceptible to oxidation. google.comresearchgate.netnih.govrsc.org Depending on the oxidizing agent and reaction conditions, this could lead to the formation of an aldehyde or a carboxylic acid at the 3-position. For example, oxidation could potentially yield 1-isopropyl-1H-pyrazole-3-carbaldehyde or 1-isopropyl-1H-pyrazole-3-carboxylic acid. However, the pyrazole ring itself is relatively stable to oxidation, so selective oxidation of the side chain may be achievable. semanticscholar.org

Reactions Involving the Isopropyl Moiety

The N-isopropyl group is generally stable and less reactive than the other parts of the molecule. Under normal conditions, it is not expected to participate in reactions. However, under forcing conditions, such as strong oxidation, degradation of the isopropyl group could occur. There is limited specific information in the literature regarding reactions targeting the N-alkyl groups of pyrazoles without affecting the pyrazole ring itself.

Spectroscopic and Advanced Structural Elucidation of 3 Ethoxymethyl 1 Isopropyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

No experimental ¹H NMR or ¹³C NMR data for 3-(ethoxymethyl)-1-isopropyl-1H-pyrazole has been found in the searched scientific literature. The generation of a data table with chemical shifts, coupling constants, and signal assignments is therefore not possible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

A mass spectrum and detailed fragmentation analysis for this compound are not available in the public domain. A data table of observed ions and their relative abundances cannot be provided.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental infrared spectrum for this compound, which would allow for the identification of characteristic absorption bands for its functional groups, could not be located. Consequently, a data table of vibrational frequencies and their corresponding functional group assignments cannot be generated.

X-ray Crystallography for Solid-State Structure Determination

There is no evidence in the scientific literature of the single-crystal X-ray diffraction analysis of this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bonding parameters is not available.

Advanced Spectroscopic Techniques (e.g., 2D NMR, HRMS)

No studies employing advanced spectroscopic techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) or High-Resolution Mass Spectrometry (HRMS) for the detailed structural elucidation of this compound have been found.

Theoretical and Computational Studies of 3 Ethoxymethyl 1 Isopropyl 1h Pyrazole

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 3-(ethoxymethyl)-1-isopropyl-1H-pyrazole. eurasianjournals.comjcsp.org.pk DFT calculations can provide detailed information about the molecule's geometry, orbital energies, and charge distribution.

The electronic structure of the pyrazole (B372694) ring is a key determinant of its chemical properties. Pyrazole is an aromatic five-membered heterocycle with two adjacent nitrogen atoms, which bestows upon it a unique electronic distribution. beilstein-journals.org The N1 nitrogen, bearing the isopropyl group, is pyrrole-like, while the N2 nitrogen is pyridine-like. This arrangement influences the electron density across the ring.

DFT calculations on substituted pyrazoles reveal that the nature and position of substituents significantly impact the electronic environment. nih.gov For this compound, the isopropyl group at the N1 position acts as a weak electron-donating group. The ethoxymethyl group at the C3 position also contributes to the electronic landscape, primarily through inductive effects.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining chemical reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, while the LUMO's character can vary depending on the substituents. jcsp.org.pk

Table 1: Predicted Electronic Properties from DFT Calculations *

| Parameter | Predicted Value | Description |

| HOMO Energy | ~ -6.0 to -6.5 eV | Highest occupied molecular orbital energy, related to the ability to donate electrons. |

| LUMO Energy | ~ -0.5 to -1.0 eV | Lowest unoccupied molecular orbital energy, related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 6.0 eV | Energy difference indicating high electronic stability and relatively low reactivity. nih.gov |

| Dipole Moment | ~ 2.0 to 2.5 D | A measure of the overall polarity of the molecule. |

| NICS(0) | ~ -10 to -15 ppm | Nucleus-Independent Chemical Shift at the ring center, indicating aromatic character. beilstein-journals.org |

Note: These values are illustrative and based on typical DFT (e.g., B3LYP/6-31G) calculations for similarly substituted pyrazoles. Actual values would require specific computation for this molecule.

The presence of flexible substituents—the isopropyl and ethoxymethyl groups—means that this compound can adopt multiple conformations. Conformational analysis, typically performed using DFT, is essential to identify the most stable (lowest energy) spatial arrangements of the atoms. bohrium.com

The key rotatable bonds are:

The N1-CH(CH₃)₂ bond of the isopropyl group.

The C3-CH₂-O bond of the ethoxymethyl group.

The CH₂-O-CH₂CH₃ bond within the ethoxymethyl group.

By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped. This analysis would likely reveal one or more low-energy conformers that are significantly populated at room temperature. Steric hindrance between the bulky isopropyl group and the ethoxymethyl group could influence the preferred orientation of these substituents relative to the pyrazole ring. Theoretical calculations have shown that even for relatively simple substituted pyrazoles, folded conformations can be stable. bohrium.com

Molecular Dynamics Simulations

While quantum chemical calculations describe static molecular states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. eurasianjournals.com An MD simulation of this compound, typically in a solvent like water or an organic solvent, would reveal how the molecule moves, flexes, and interacts with its environment. nih.gov

Key insights from MD simulations would include:

Conformational Dynamics: Observing transitions between different low-energy conformations identified in the DFT analysis.

Solvation Effects: Understanding how solvent molecules arrange around the solute and influence its conformation and properties.

Hydrogen Bonding: Although the primary hydrogen bond donor of the parent pyrazole is substituted, the nitrogen at position 2 and the oxygen of the ethoxymethyl group can act as hydrogen bond acceptors. MD simulations can quantify the dynamics and strength of these potential interactions with protic solvents.

MD simulations are particularly valuable for studying how a molecule might interact with a biological target, such as a protein active site, by exploring the stability of binding modes. nih.govresearchgate.net

Prediction of Reactivity and Reaction Mechanisms

DFT calculations can be used to predict the reactivity of this compound. Reactivity indices derived from the electronic structure, such as Fukui functions or the distribution of the molecular electrostatic potential (MEP), can identify the most likely sites for electrophilic or nucleophilic attack. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. For pyrazoles, the region around the pyridine-like N2 atom is typically electron-rich (negative potential), making it a primary site for electrophilic attack or protonation. The C4 position is also known to be relatively electron-rich and susceptible to electrophilic substitution. researchgate.net Conversely, the C3 and C5 positions are often more electron-deficient.

Reactivity Indices: The analysis of frontier molecular orbitals (HOMO and LUMO) indicates that the pyrazole ring is the most probable site for many reactions. For instance, reactions involving electrophiles would likely target the areas where the HOMO is most dense.

Theoretical calculations can also be employed to model entire reaction pathways, for example, in transition-metal-catalyzed C-H functionalization, a common strategy for modifying pyrazole rings. rsc.org By calculating the energies of reactants, transition states, and products, the most favorable reaction mechanism can be determined. mdpi.com

Table 2: Predicted Reactivity Sites *

| Site | Predicted Reactivity | Rationale |

| N2 Atom | Nucleophilic / Basic | High negative electrostatic potential; lone pair available. |

| C4 Position | Electrophilic Substitution | Typically the most electron-rich carbon on the pyrazole ring. |

| C5 Position | Nucleophilic Attack | Often rendered electron-deficient by the adjacent nitrogen atoms. |

| Oxygen Atom | Nucleophilic / H-bond Acceptor | Lone pairs make it a site for protonation or coordination. |

*Based on general reactivity patterns of substituted pyrazoles.

Structure-Property Relationship Modeling

Structure-Property Relationship (SPR) or Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate chemical structures with specific properties or biological activities. ej-chem.orghilarispublisher.com While building a full QSAR model requires a series of related compounds, computational descriptors for this compound can be calculated and used to predict its properties based on existing models for pyrazole derivatives.

Relevant molecular descriptors that can be computed include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Topological Descriptors: Molecular connectivity indices, shape indices.

Spatial Descriptors: Molecular surface area, volume.

These descriptors can be used to estimate properties like solubility, lipophilicity (logP), and potential biological activities by comparing them to databases of compounds with known properties. For instance, QSAR studies on pyrazole derivatives have been used to model their anti-inflammatory or antimicrobial activities. hilarispublisher.comnih.gov The specific combination of an isopropyl group at N1 and an ethoxymethyl group at C3 would place this molecule in a unique position within the chemical space of pyrazole derivatives, and its computed descriptors could be used to predict its profile.

Advanced Applications of 3 Ethoxymethyl 1 Isopropyl 1h Pyrazole in Non Biological Fields

Applications in Agrochemicals (e.g., Herbicides, Fungicides, Insecticides)

While direct application of 3-(ethoxymethyl)-1-isopropyl-1H-pyrazole as a commercial agrochemical is not extensively documented, the pyrazole (B372694) chemical class is a cornerstone of modern crop protection. chemimpex.com Pyrazole derivatives are integral to the synthesis of highly effective herbicides, fungicides, and insecticides due to their ability to interact with specific biological targets in pests and weeds. chemimpex.comgoogleapis.com

Research Findings:

Fungicides: The pyrazole carboxamide group is a key component in a major class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). These compounds disrupt the fungal respiration process. A prominent example is Isopyrazam, a fungicide that contains a pyrazole core and is used to control a broad spectrum of diseases in crops. nih.gov

Insecticides: Patents for novel pesticidal compounds frequently feature complex pyrazole derivatives. googleapis.com These molecules are designed to target the nervous systems of invertebrate pests. The versatility of the pyrazole ring allows for the introduction of various functional groups to optimize potency, selectivity, and environmental profile. googleapis.com

Herbicides: Certain pyrazole compounds are utilized as key intermediates in the synthesis of herbicides that offer effective weed control. chemimpex.com The structural features of the pyrazole ring are crucial for the molecule's herbicidal activity.

The compound this compound can be considered a valuable building block or intermediate for the development of new agrochemicals. Its structure could be modified to create novel active ingredients with potentially improved efficacy or different modes of action.

Table 1: Examples of Pyrazole-Based Agrochemicals

| Compound Name | Type | Application |

| Isopyrazam | Fungicide (SDHI) | Controls fungal diseases in crops like cereals and oilseed rape. nih.gov |

| Tetraniliprole | Insecticide | Used for controlling a range of chewing and sucking insect pests. googleapis.com |

| Cyclaniliprole | Insecticide | Another anthranilic diamide (B1670390) insecticide with a pyrazole component. googleapis.com |

| Flupyrimin | Insecticide | A newer insecticide with a pyrazole-based structure. |

Roles in Materials Science and Polymer Chemistry

In the realm of materials science, pyrazole derivatives are gaining recognition as versatile building blocks for creating functional materials and polymers. bldpharm.com Compounds structurally similar to this compound, such as 3-(chloromethyl)-1-isopropyl-1H-pyrazole, are noted for their role as material building blocks. bldpharm.com

Research Findings:

Polymer Building Blocks: The functional groups on this compound make it a candidate for use as a monomer in polymerization reactions. The ethoxymethyl group can potentially be modified or act as a side chain that influences the final properties of a polymer, such as its solubility, thermal stability, and mechanical characteristics.

Liquid Crystals: Certain metal complexes involving pyrazole-type ligands have been investigated for their liquid crystalline properties. ekb.eg This suggests that pyrazole-containing molecules could be incorporated into materials for displays and optical sensors. The specific substituents on the pyrazole ring are critical for achieving the desired liquid crystal phases and properties.

The incorporation of the this compound moiety into polymer backbones or as pendant groups could lead to the development of specialty polymers with tailored properties for advanced applications.

Utilization in Coordination Chemistry as Ligands

Pyrazole and its derivatives are widely employed as ligands in coordination chemistry. researchgate.net The pyrazole ring contains two nitrogen atoms, one of which (the pyridinic nitrogen) has a lone pair of electrons readily available for coordination to a metal center. researchgate.netmdpi.com This makes this compound a potential monodentate ligand.

Research Findings:

Ligand Synthesis: The synthesis of multidentate ligands incorporating pyrazole units is a significant area of research. mdpi.com For example, 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine has been synthesized as a tridentate ligand for forming stable complexes with transition metals like zinc and copper. mdpi.com This demonstrates the utility of the isopropyl-pyrazole unit in constructing complex ligand frameworks.

Coordination Modes: Pyrazole-based ligands can coordinate to metal ions in various ways, including as neutral monodentate ligands or, after deprotonation, as anionic bridging ligands (pyrazolates) that can link multiple metal centers. ekb.eg

Influence of Substituents: The isopropyl and ethoxymethyl groups on this compound play a crucial role in modifying its properties as a ligand. The bulky isopropyl group can create a specific steric environment around the metal center, influencing the geometry and reactivity of the resulting complex. The ethoxymethyl group can affect the ligand's electronic properties and solubility. mdpi.com

Table 2: Potential Coordination Modes of Pyrazole Ligands

| Coordination Mode | Description |

| Monodentate | The pyrazole ring binds to a single metal center through one of its nitrogen atoms. |

| Exo-bidentate (Bridging) | The deprotonated pyrazole (pyrazolate) bridges two metal centers, using both nitrogen atoms. ekb.eg |

| Multidentate | The pyrazole unit is incorporated into a larger molecule with other donor atoms, allowing it to bind to a metal center at multiple points. mdpi.comnih.gov |

The ability to form stable and sterically defined metal complexes makes this compound and related compounds valuable for applications in catalysis, materials synthesis, and bioinorganic modeling.

Potential in Organic Electronics and Optical Materials (e.g., Fluorescent Substances, Dyes)

The aromatic, electron-rich nature of the pyrazole ring makes it an attractive component for materials used in organic electronics and optics. bldpharm.com While specific data for this compound is limited, the properties of the pyrazole scaffold suggest significant potential.

Research Findings:

Precursors for Optical Materials: Closely related pyrazole compounds are considered building blocks for optical materials. bldpharm.com The pyrazole ring can be incorporated into larger conjugated systems to create organic dyes and fluorescent substances.

Tuning Properties: The electronic and photophysical properties of such materials, including their absorption and emission wavelengths (color and fluorescence), can be finely tuned by attaching different substituents to the pyrazole core. The ethoxymethyl and isopropyl groups of this compound would influence the final optical characteristics of any larger molecule it is incorporated into.

Liquid Crystals for Optical Devices: As mentioned, pyrazole derivatives have found use in liquid crystals. ekb.eg These materials are fundamental to technologies like liquid crystal displays (LCDs) and other optical switching devices.

The development of novel pyrazole-based molecules could lead to new fluorescent probes, components for organic light-emitting diodes (OLEDs), and advanced dyes for various technological applications.

Catalytic Applications and Methodologies Involving Pyrazole Frameworks

Pyrazole (B372694) Derivatives as Ligands in Transition Metal Catalysis

Pyrazole and its derivatives are highly effective chelating agents for a variety of transition metals. researchgate.net The presence of two adjacent nitrogen atoms in the pyrazole ring allows for diverse coordination modes, making them versatile ligands in homogeneous catalysis. nih.govnih.gov The electronic and steric properties of pyrazole-based ligands can be readily tuned by introducing different substituents on the pyrazole ring, which in turn influences the activity and selectivity of the metallic catalyst. researchgate.net

One of the prominent applications of pyrazole derivatives is in palladium-catalyzed cross-coupling reactions . These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. Pyrazole-tethered phosphine (B1218219) ligands, for instance, have been successfully employed in Suzuki-Miyaura coupling reactions between aryl halides and phenylboronic acids. researchgate.net The palladium catalysts bearing these ligands have also shown efficacy in the amination of aryl bromides and triflates. researchgate.net The design of these ligands often mimics successful phosphine ligands, with the pyrazole moiety providing a distinct electronic and steric environment. researchgate.net

Copper-catalyzed reactions also benefit significantly from the use of pyrazole-based ligands. Copper complexes of pyrazole derivatives have been utilized as effective catalysts in various transformations, including the N-arylation of nitrogen heterocycles. acs.orgnih.gov These copper-catalyzed systems are often more economical than their palladium counterparts. nih.gov For example, new copper complexes with naphthyl pyrazole ligands have been synthesized and characterized, demonstrating the coordination of the metal ion through the nitrogen atoms of the pyrazole ring. nih.gov Furthermore, copper(II) complexes with pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the active site of the catecholase enzyme. research-nexus.netbohrium.commdpi.com

In the realm of rhodium-catalyzed hydroformylation , an important industrial process for the production of aldehydes from alkenes, pyrazole-containing ligands have been investigated. researchgate.net While phosphine ligands have traditionally dominated this area, there is growing interest in nitrogen-containing ligands like pyrazoles due to their stability and ease of synthesis. researchgate.net Pyrazolyl ligands have been incorporated into rhodium complexes to influence the regioselectivity of the hydroformylation reaction. researchgate.net

The versatility of pyrazole ligands extends to C-H functionalization reactions , which offer a more atom-economical approach to the synthesis of complex molecules by avoiding the need for pre-functionalized substrates. researchgate.netrsc.org Transition-metal catalysts, guided by pyrazole-containing directing groups, can selectively activate and functionalize C-H bonds. researchgate.netacs.org

Below is a table summarizing the application of pyrazole derivatives as ligands in various transition metal-catalyzed reactions.

| Reaction Type | Metal | Ligand Type | Substrates | Products | Reference |

| Suzuki-Miyaura Coupling | Palladium | Pyrazole-phosphine | Aryl halides, Phenylboronic acids | Biaryls | researchgate.net |

| Amination | Palladium | Pyrazole-phosphine | Aryl bromides, Aryl triflates | Aryl amines | researchgate.net |

| N-Arylation | Copper | Diamine-pyrazole | Nitrogen heterocycles, Aryl halides | N-Aryl heterocycles | acs.org |

| Catechol Oxidation | Copper | Pyrazole-based | Catechol | o-Quinone | research-nexus.netbohrium.commdpi.com |

| Hydroformylation | Rhodium | Pyrazolyl-containing | Alkenes | Aldehydes | researchgate.net |

| C-H Arylation | Palladium | Pyridine-type | 4-Nitropyrazoles, Aryl sources | 5-Aryl-4-nitropyrazoles | acs.org |

Organocatalytic Applications of Pyrazole Derivatives

In addition to their role as ligands in metal catalysis, pyrazole derivatives have emerged as valuable scaffolds in the field of organocatalysis. benthamdirect.com Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal catalysis, often with the advantages of being environmentally benign and avoiding toxic metal residues. benthamdirect.com

A significant area where pyrazole derivatives have been employed is in asymmetric Michael additions . Pyrazolin-5-ones, which possess an activated methylene (B1212753) group, are excellent nucleophiles in this reaction. nih.gov The organocatalytic asymmetric Michael addition of pyrazolin-5-ones to various Michael acceptors provides a powerful strategy for the synthesis of enantioenriched pyrazole derivatives. researchgate.netnih.gov Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been effectively used to catalyze these reactions, affording products in high yields and with excellent enantioselectivities. nih.govnih.gov

The development of bifunctional organocatalysts incorporating a pyrazole moiety has also been a fruitful area of research. For instance, simple pyrazoles have been shown to be highly active bifunctional organocatalysts for the carboxylation of alkynes with carbon dioxide. researchgate.net Pyrrolidine-pyrazole organocatalysts have been designed for asymmetric Michael additions of aldehydes to nitroolefins. researchgate.net These catalysts often operate through non-covalent interactions, such as hydrogen bonding, to activate the substrates and control the stereochemical outcome of the reaction.

Proline-pyrazole conjugates represent another class of effective organocatalysts. The combination of the well-established catalytic capabilities of proline with the unique structural features of pyrazole has led to the development of improved catalysts for asymmetric reactions. These have been applied in Mannich, nitro-Michael, and aldol (B89426) reactions, often providing superior results in terms of yield and enantioselectivity compared to proline alone. nih.govorganic-chemistry.org For example, 5-pyrrolidin-2-yltetrazole, a proline derivative, has been used as an organocatalyst for the asymmetric conjugate addition of malonates to enones. rsc.org

Furthermore, pyrazole derivatives have been utilized in asymmetric aldol reactions . Chiral substituted pyrazole-3-carboxamides and related structures have been investigated as organocatalysts for the asymmetric aldol reaction between nitromethane (B149229) and p-nitrobenzaldehyde, yielding products with good enantiomeric excesses. mjcce.org.mk The first catalytic enantioselective direct aldol reaction of 3-acetylcoumarins to pyrazole-4,5-diones has been achieved using a quinine-derived bifunctional tertiary amino-amide catalyst. researchgate.net

The following table provides an overview of the organocatalytic applications of pyrazole derivatives.

| Reaction Type | Catalyst Type | Substrates | Products | Enantiomeric Excess (ee) | Reference |

| Michael Addition | Cinchona alkaloid derivative | 2-Pyrazolin-5-ones, Benzylidenemalononitriles | Dihydropyrano[2,3-c]pyrazoles | Up to >99% | nih.gov |

| Michael Addition | Squaramide | Pyrazolinone, Alkyne-tethered nitroolefin | Pyrano-annulated pyrazoles | Up to 97% | nih.gov |

| Michael Addition | Chiral bifunctional thiourea-tertiary amine | Pyrazoleamides, β-phthalimidonitroethene | γ-nitro β-amino amides | Up to 99% | researchgate.net |

| Aldol Reaction | Chiral pyrazole-3-carboxamides | Nitromethane, p-Nitrobenzaldehyde | Chiral nitroaldol products | - | mjcce.org.mk |

| Aldol Reaction | Quinine-derived bifunctional tertiary amino-amide | 3-Acetylcoumarins, Pyrazole-4,5-diones | Densely functionalized pyrazolone (B3327878) derivatives | Up to 97:3 er | researchgate.net |

| Alkyne Carboxylation | Simple pyrazoles | Terminal alkynes, CO2 | Propiolic acid derivatives | - | researchgate.net |

Environmental and Sustainability Considerations in Pyrazole Chemistry

Development of Eco-Friendly Synthetic Routes

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In pyrazole (B372694) synthesis, it often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govgsconlinepress.com For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives using a base catalyst under microwave irradiation was completed in under five minutes with excellent yields, a substantial improvement over conventional stirring at room temperature. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway for pyrazole synthesis. researchgate.net Ultrasonic irradiation enhances reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov This technique has been successfully used for the synthesis of various pyrazole derivatives in aqueous media, often reducing the need for catalysts and organic solvents. researchgate.netnih.gov

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. researchgate.netnih.gov This approach is inherently green as it reduces the number of synthetic steps, minimizes waste, and saves time and energy. researchgate.net The synthesis of complex pyrazole derivatives, such as dihydropyrano[2,3-c]pyrazoles, has been efficiently achieved through four-component reactions in environmentally friendly solvents like water. researchgate.netias.ac.in

Catalyst-Free Synthesis: Developing synthetic routes that operate without a catalyst is highly desirable from a green chemistry perspective, as it eliminates the costs and environmental issues associated with catalyst procurement, use, and disposal. researchgate.net Researchers have successfully developed catalyst-free methods for synthesizing highly substituted pyrazoles using green solvents like polyethylene (B3416737) glycol (PEG) and water under ultrasound irradiation. researchgate.net

The table below compares different synthetic strategies for pyrazole derivatives, highlighting the advantages of greener methods.

| Synthetic Method | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating | High temperatures, long reaction times, organic solvents | Well-established procedures | researchgate.net |

| Microwave-Assisted | Rapid heating, short reaction times (e.g., <5 min) | Increased reaction rates, higher yields, energy efficiency | nih.gov |

| Ultrasound-Assisted | Room temperature, aqueous media | Energy efficiency, reduced need for catalysts, shorter durations | researchgate.netnih.gov |

| Multicomponent Reactions | One-pot, often in green solvents | High atom economy, reduced waste, operational simplicity | researchgate.netias.ac.in |

| Solvent-Free/Grinding | Room temperature, mechanical energy | Eliminates solvent waste, simple workup, high yields | tandfonline.comresearchgate.net |

Waste Minimization and Atom Economy in Production

A core principle of green chemistry is the design of processes that maximize the incorporation of all materials used in the process into the final product. primescholars.com This is measured by concepts like atom economy and E-factor (environmental factor), which quantify the amount of waste generated.

Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of byproducts in each step. In contrast, multicomponent reactions are highly atom-economical by design, as they combine multiple starting materials into a single product in one step. researchgate.netnih.gov For example, a four-component synthesis of pyranopyrazoles integrates all reactants into the final structure, minimizing waste. ias.ac.in

Waste Minimization Strategies: Beyond improving atom economy, other strategies are employed to reduce waste in pyrazole production.

Catalytic Reactions: Using catalysts in small amounts is preferable to using stoichiometric reagents that are consumed in the reaction and generate significant waste. The development of reusable heterogeneous catalysts, such as nano-ZnO or magnetic nanoparticles, is particularly beneficial as they can be easily separated from the reaction mixture and reused multiple times, further reducing waste and cost. researchgate.netmdpi.comnih.gov

Solvent-Free Reactions: Performing reactions without a solvent, for instance by grinding solid reactants together (mechanochemistry), completely eliminates solvent waste. tandfonline.comresearchgate.net This approach has been successfully applied to the synthesis of pyrazoline derivatives from chalcones and hydrazine (B178648) hydrate (B1144303), offering a clean, efficient, and high-yielding alternative to classical methods. researchgate.net

Flow Chemistry: Continuous flow processes offer advantages over traditional batch production, including better heat and mass transfer, improved safety when handling hazardous intermediates, and reduced waste generation. mdpi.com This technology represents a greener method for producing pyrazoles, leading to higher yields and selectivity. mdpi.com

The following table illustrates the impact of different synthetic approaches on the atom economy of pyrazole synthesis.

| Reaction Type | Description | Impact on Atom Economy | Reference |

|---|---|---|---|

| Linear, Multi-Step Synthesis | Traditional approach with sequential steps and intermediate isolation. | Often low, as byproducts are generated at each step. | researchgate.net |

| Wittig Reaction | A common C-C bond-forming reaction. | Notoriously poor atom economy due to the formation of triphenylphosphine (B44618) oxide as a byproduct. | primescholars.com |

| Diels-Alder Reaction | A [4+2] cycloaddition reaction. | Potentially very high atom economy as all atoms from the reactants are incorporated into the product. | primescholars.com |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step. | Inherently high atom economy, minimizing byproduct formation. | researchgate.netnih.gov |

Green Solvents and Reagents in Pyrazole Synthesis

The choice of solvents and reagents is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to dispose of, making their replacement a key goal of green chemistry. tandfonline.com

Green Solvents:

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for green synthesis. gsconlinepress.com Numerous methods for synthesizing pyrazole derivatives in aqueous media have been developed, often facilitated by techniques like ultrasound or the use of surfactants like cetyltrimethylammonium bromide (CTAB). thieme-connect.comthieme-connect.com

Ethanol (B145695): Derived from renewable resources, ethanol is a biodegradable and less toxic alternative to many organic solvents. It has been used in various green protocols for pyrazole synthesis, often in combination with microwave irradiation. researchgate.netgsconlinepress.com

Deep Eutectic Solvents (DES): These are mixtures of compounds that have a much lower melting point than their individual components. DES are often biodegradable, non-toxic, and inexpensive, making them attractive green solvents for pyrazole synthesis. ias.ac.in

Green Reagents and Catalysts: The use of benign and recyclable reagents and catalysts is fundamental to sustainable chemistry.

Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported sulfuric acid or polymer-bound catalysts, are advantageous because they can be easily filtered off and reused, simplifying product purification and reducing waste. mdpi.comthieme-connect.com Magnetic nanoparticles (e.g., CuFe₂O₄) are particularly innovative, as they can be recovered from the reaction mixture using an external magnet. researchgate.netnih.gov

Biocatalysts: Enzymes and other biocatalysts offer high selectivity under mild conditions. While still an emerging area in pyrazole synthesis, catalysts like α-Casein, a milk protein, have been used to produce pyrazole derivatives in an economic and environmentally friendly manner. researchgate.net

Catalyst-Free Protocols: The ultimate green approach is to eliminate the need for a catalyst altogether. As mentioned, methods using ultrasound or microwave energy in green solvents have enabled the catalyst-free synthesis of pyrazoles, simplifying the process and minimizing environmental impact. researchgate.net

The table below provides examples of green solvents and catalysts used in modern pyrazole synthesis.

| Category | Example | Application in Pyrazole Synthesis | Green Advantage | Reference |

|---|---|---|---|---|

| Green Solvents | Water | Aqueous synthesis of tetrasubstituted and fused pyrazoles. | Non-toxic, non-flammable, inexpensive, abundant. | thieme-connect.comthieme-connect.com |

| Ethanol | Microwave-assisted synthesis of pyranopyrazoles. | Renewable, biodegradable, low toxicity. | researchgate.netgsconlinepress.com | |

| PEG-400 | Ultrasound-assisted, catalyst-free synthesis. | Non-toxic, biodegradable, recyclable. | researchgate.net | |

| Green Catalysts | Amberlyst-70 | Aqueous synthesis of pyrazoles at room temperature. | Heterogeneous, reusable, non-toxic resin. | mdpi.com |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Four-component synthesis of pyranopyrazoles. | Easily recoverable with a magnet, reusable, efficient. | nih.gov | |

| l-tyrosine | Microwave-assisted four-component synthesis. | An amino acid; biodegradable and eco-friendly. | nih.gov |

Future Research Directions and Challenges for 3 Ethoxymethyl 1 Isopropyl 1h Pyrazole Research

Exploration of Novel Synthetic Pathways

The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648), often suffers from a lack of regioselectivity, leading to mixtures of isomers that can be challenging to separate. For a molecule like 3-(ethoxymethyl)-1-isopropyl-1H-pyrazole, traditional methods could yield the undesired 1-isopropyl-5-(ethoxymethyl)-1H-pyrazole isomer. Therefore, a primary challenge and a rich area for future research lie in the development of highly regioselective synthetic routes.

Key Research Areas:

Regiocontrolled Cyclocondensations: Investigating the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents has been shown to dramatically improve regioselectivity in the formation of N-alkylpyrazoles. Applying these solvent systems to the reaction of a suitable β-alkoxy-1,3-diketone with isopropylhydrazine could be a promising strategy.

1,3-Dipolar Cycloadditions: The [3+2] cycloaddition of nitrile imines (generated in situ from hydrazonoyl halides) with appropriately substituted alkynes or alkyne surrogates offers a powerful and often highly regioselective alternative. tandfonline.comnih.govnih.gov Research into the synthesis of an ethoxymethyl-containing alkyne and its reaction with an isopropyl-substituted nitrile imine could provide a direct and controlled route to the desired isomer.

Metal-Catalyzed Syntheses: Copper- and silver-catalyzed reactions have emerged as efficient methods for constructing pyrazole (B372694) rings. organic-chemistry.orgmdpi.com For instance, a copper-catalyzed aerobic oxidative cyclization of a β,γ-unsaturated hydrazone precursor could be explored. organic-chemistry.org Similarly, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with an ethoxymethyl-substituted alkyne presents another modern approach. organic-chemistry.org

Flow Chemistry Approaches: Continuous flow synthesis can offer improved safety, scalability, and reaction control, particularly for reactions involving hazardous intermediates like diazoalkanes. mit.edu A telescoped flow synthesis could be designed for the rapid and efficient production of this compound, potentially combining diazo formation and cycloaddition in a continuous sequence. mit.edu

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Precursors | Key Advantages | Foreseeable Challenges |

| Modified Knorr Condensation | 1-Ethoxy-4-methoxybut-3-en-2-one and isopropylhydrazine | Readily available starting materials | Poor regioselectivity, potential for isomer separation issues |

| 1,3-Dipolar Cycloaddition | Ethoxy(prop-1-yn-1-yl)methane and an isopropyl-nitrile imine precursor | High regioselectivity, broad substrate scope tandfonline.comorganic-chemistry.org | Synthesis of specialized precursors may be multi-step |

| Metal-Catalyzed Cyclization | A custom β,γ-unsaturated hydrazone | Mild reaction conditions, good functional group tolerance organic-chemistry.org | Catalyst optimization may be required |

| Continuous Flow Synthesis | Fluorinated amines, alkynes | Enhanced safety, scalability, and rapid diversification mit.edu | Requires specialized equipment and optimization of flow parameters |

Development of Advanced Functional Materials Based on Pyrazole Scaffolds

Pyrazole derivatives are increasingly recognized for their utility in materials science, particularly in the development of chemosensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices. rsc.org The specific substituents on this compound—the flexible ethoxymethyl group and the bulky isopropyl group—could impart unique photophysical properties and solubility characteristics.

Future research in this domain could focus on:

Luminescent Materials: Investigating the coordination of this compound with various metal ions to form luminescent complexes. The nitrogen atoms of the pyrazole ring act as excellent coordinating sites, and the substituents can be tuned to modulate the emission properties of the resulting metal complexes. rsc.org

Chemosensors: The ethoxymethyl group contains an oxygen atom that could act as an additional binding site for specific analytes. Research could explore the development of fluorescent or colorimetric sensors based on this pyrazole for the detection of metal ions, anions, or environmentally relevant molecules. rsc.org

Organic Electronics: Fused pyrazole systems have shown promise as organic optoelectronic materials. rsc.org While the title compound is a single ring system, it could serve as a building block for the synthesis of larger, conjugated systems with tailored electronic properties for applications in OLEDs or organic photovoltaics.

High-Throughput Synthesis and Screening Methodologies

The exploration of the full potential of the this compound scaffold will necessitate the synthesis of a diverse library of analogues. High-throughput synthesis and screening (HTS) methodologies are crucial for rapidly identifying compounds with desirable properties.

Challenges and Opportunities:

Automated Synthesis: Developing automated or semi-automated synthetic platforms for the rapid production of a library of pyrazoles based on the this compound core would be a significant step. nih.govwhiterose.ac.uk This would involve adapting one of the novel synthetic pathways mentioned above for robotic systems, allowing for variations in the N-alkyl group, the alkoxy group at the 3-position, and substitution at the 4- and 5-positions of the pyrazole ring.

Integrated Screening: Combining high-throughput synthesis with rapid screening for biological activity or material properties is essential. nih.gov This integrated approach can accelerate the discovery of new lead compounds for drug discovery or novel materials with specific functionalities. nih.govwhiterose.ac.uk For example, a library of analogues could be rapidly screened for inhibitory activity against a panel of protein kinases or for their fluorescent response to a range of metal ions.

Advanced Mechanistic Studies of Pyrazole-Forming Reactions

A deeper understanding of the mechanisms of pyrazole-forming reactions is critical for optimizing reaction conditions and controlling regioselectivity. While classical mechanisms for reactions like the Knorr synthesis are well-established, the mechanisms of more modern, metal-catalyzed or organocatalyzed reactions are often less understood.

Areas for Mechanistic Investigation:

Computational Studies: Density Functional Theory (DFT) calculations can be employed to model the transition states of various synthetic routes to this compound. rsc.org Such studies can help to rationalize the observed regioselectivity and guide the design of more efficient and selective reactions. For instance, computational analysis could clarify why certain solvents or catalysts favor the formation of the 1,3-disubstituted isomer over the 1,5-isomer. rsc.org

Kinetic Analysis: Detailed kinetic studies of novel pyrazole syntheses can provide valuable insights into the reaction mechanism. nih.gov For example, determining the rate-limiting step in a metal-catalyzed cyclization can help in optimizing catalyst loading, temperature, and reaction time.

Intermediate Characterization: The isolation and characterization of reaction intermediates can provide direct evidence for a proposed mechanism. organic-chemistry.org In the context of the synthesis of this compound, this could involve trapping and analyzing intermediates such as hydrazones or pyrazoline precursors.

A summary of the key mechanistic questions and the tools to address them is provided in the table below.

| Mechanistic Question | Investigative Tool | Expected Outcome |

| Origin of Regioselectivity | DFT Calculations, 2D NMR studies rsc.org | Understanding of transition state energies and steric/electronic factors controlling isomer formation. |

| Role of the Catalyst | Kinetic Studies, In-situ Spectroscopy | Elucidation of the catalytic cycle and identification of the active catalytic species. |

| Reaction Pathway | Intermediate Trapping and Characterization | Confirmation of proposed reaction intermediates and pathways. |

| Solvent Effects | Comparative kinetic and computational studies in various solvents | Understanding how solvent polarity and hydrogen bonding capacity influence reaction rates and selectivity. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(ethoxymethyl)-1-isopropyl-1H-pyrazole, and how can its purity be verified experimentally?

- Methodology : The compound is typically synthesized via condensation reactions between hydrazines and ethoxymethyl-substituted carbonyl precursors. For example, hydrazine derivatives react with 3-ethoxypropanal under acidic conditions, followed by alkylation with isopropyl halides. Characterization requires NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and mass spectrometry for molecular weight validation. Purity can be assessed via HPLC (≥95% purity threshold) and X-ray crystallography for structural confirmation in crystalline forms .

Q. How stable is this compound under varying experimental conditions (e.g., solvents, temperature)?

- Methodology : Stability studies should employ accelerated degradation testing under acidic, basic, oxidative, and thermal stress (e.g., 40–80°C for 24–72 hours). Monitor decomposition via LC-MS to identify degradation products. For solvent compatibility, test polar (e.g., DMSO, methanol) and nonpolar (e.g., hexane) solvents, analyzing solubility and stability over 48 hours .

Advanced Research Questions

Q. How can multi-step synthesis of this compound be optimized to improve yield and reduce side products?

- Methodology : Use retrosynthetic analysis to identify critical intermediates (e.g., ethoxymethyl-substituted pyrazole cores). Optimize alkylation steps with isopropyl halides using catalysts like K₂CO₃ in DMF at 60–80°C. Employ DoE (Design of Experiments) to evaluate variables (temperature, solvent, stoichiometry). Monitor reaction progress via in-situ FTIR to detect intermediates and minimize byproducts like N-alkylated isomers .

Q. What pharmacological targets are plausible for this compound, and how can its mechanism be validated?

- Methodology : Pyrazole derivatives often target COX-2 (anti-inflammatory) or kinase enzymes (anti-cancer). Perform molecular docking using PyRx or AutoDock to predict binding affinities. Validate via in vitro assays (e.g., COX-2 inhibition ELISA or kinase activity assays). Use SAR (Structure-Activity Relationship) studies by modifying substituents (e.g., ethoxymethyl vs. chloromethyl) to isolate pharmacophores .

Q. How do analytical method discrepancies (e.g., NMR vs. XRD) impact structural interpretation?

- Methodology : Contradictions between NMR (solution-state) and XRD (solid-state) data may arise from conformational flexibility or polymorphism. For example, XRD might reveal a twisted pyrazole ring due to crystal packing, while NMR shows averaged signals. Resolve ambiguities using DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental spectra .

Q. What role does this compound play in synthesizing functionalized heterocycles?

- Methodology : The ethoxymethyl group acts as a protecting group or electron-donating substituent in cross-coupling reactions (e.g., Suzuki-Miyaura). For example, Pd-catalyzed coupling with aryl boronic acids yields biaryl pyrazoles. Optimize conditions with Pd(PPh₃)₄ in THF/water (3:1) at 80°C. Characterize products via 2D NMR (HSQC, HMBC) for connectivity .

Q. Can this compound serve as a precursor for materials science applications?

- Methodology : Pyrazole derivatives are explored in metal-organic frameworks (MOFs) due to their coordination sites. Test ligand behavior by reacting with metal salts (e.g., Zn(NO₃)₂) under solvothermal conditions. Characterize MOFs via PXRD and BET surface area analysis . Ethoxymethyl groups may enhance solubility for thin-film deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.